Cas no 2137639-78-0 (1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester)

1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester is a synthetic compound with significant potential in organic synthesis. This ester derivative exhibits enhanced stability and reactivity, making it a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for tailored modifications, offering versatility in chemical transformations.
1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester structure
2137639-78-0 structure
Product name:1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester
CAS No:2137639-78-0
MF:C12H11ClO4
MW:254.666342973709
CID:5257803

1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester
    • Inchi: 1S/C12H11ClO4/c1-2-16-12(15)10-6-8-7(11(14)17-10)4-3-5-9(8)13/h3-5,10H,2,6H2,1H3
    • InChI Key: OXZVBGIWNVQGFG-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)OC(=O)C2=CC=CC(Cl)=C2C1

1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-397436-2.5g
ethyl 5-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
2137639-78-0
2.5g
$1594.0 2023-03-02
Enamine
EN300-397436-0.05g
ethyl 5-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
2137639-78-0
0.05g
$683.0 2023-03-02
Enamine
EN300-397436-5.0g
ethyl 5-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
2137639-78-0
5.0g
$2360.0 2023-03-02
Enamine
EN300-397436-0.5g
ethyl 5-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
2137639-78-0
0.5g
$781.0 2023-03-02
Enamine
EN300-397436-0.25g
ethyl 5-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
2137639-78-0
0.25g
$748.0 2023-03-02
Enamine
EN300-397436-10.0g
ethyl 5-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
2137639-78-0
10.0g
$3500.0 2023-03-02
Enamine
EN300-397436-0.1g
ethyl 5-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
2137639-78-0
0.1g
$715.0 2023-03-02
Enamine
EN300-397436-1.0g
ethyl 5-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
2137639-78-0
1g
$0.0 2023-06-07

Additional information on 1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester

Comprehensive Overview of 1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester (CAS No. 2137639-78-0)

The compound 1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester (CAS No. 2137639-78-0) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a benzopyran core and an ethyl ester functional group, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly exploring its applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammation and metabolic disorders.

In recent years, the demand for heterocyclic compounds like 1H-2-Benzopyran derivatives has surged due to their versatility in medicinal chemistry. This compound's 5-chloro substitution enhances its reactivity, enabling selective modifications for tailored applications. Its ethyl ester moiety further improves solubility, a critical factor in formulation development. As the pharmaceutical industry shifts toward personalized medicine, such structurally adaptable molecules are gaining attention for their potential in designing next-generation therapeutics.

From an analytical perspective, CAS No. 2137639-78-0 exhibits distinct spectral properties that facilitate its identification via NMR and mass spectrometry. These characteristics are frequently discussed in scientific forums, with researchers querying "How to characterize benzopyran derivatives using spectroscopic methods?" or "What are the synthetic routes for 5-chloro-3,4-dihydro-1-oxo benzopyran?" Such questions reflect the compound's relevance in modern organic synthesis.

Environmental and regulatory considerations also play a role in its applications. While not classified as hazardous, its chloro-substituted structure warrants careful handling during large-scale production. Sustainable synthesis methods for ethyl ester benzopyrans are now a trending topic, aligning with the global push for green chemistry. Researchers are investigating catalytic processes to minimize waste, addressing search queries like "eco-friendly synthesis of 1H-2-Benzopyran-3-carboxylic acid derivatives."

In material science, this compound's conjugated system shows promise for optoelectronic applications. Its ability to absorb specific light wavelengths makes it a candidate for organic semiconductors, a field experiencing exponential growth. Discussions around "small molecule donors for organic photovoltaics" often reference benzopyran-based structures like CAS No. 2137639-78-0, highlighting its interdisciplinary importance.

Quality control protocols for 1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester emphasize HPLC purity assessments, a frequent search term among quality assurance professionals. The compound's stability under various storage conditions is another area of interest, with studies confirming its integrity in anhydrous environments. These findings address common industry concerns about shelf-life optimization for specialty chemicals.

Patent literature reveals growing intellectual property activity around benzopyran scaffolds, particularly for kinase inhibition. This aligns with pharmaceutical trends targeting signaling pathways in oncology and autoimmune diseases. The ethyl ester variant (CAS No. 2137639-78-0) often appears in claims describing prodrug formulations, answering frequent queries about "biologically active ester derivatives in drug delivery."

As analytical techniques advance, computational studies of 1H-2-Benzopyran derivatives have become prevalent. Molecular docking simulations predict this compound's interactions with biological targets, a hot topic in virtual screening workflows. Such applications respond to the increasing search volume for "in silico evaluation of heterocyclic pharmacophores" in academic and industrial settings.

The compound's role in asymmetric synthesis is another developing narrative. Its chiral center at the 3,4-dihydro position enables enantioselective transformations, crucial for producing single-isomer pharmaceuticals. This aspect frequently appears in discussions about "stereocontrolled synthesis of oxygenated heterocycles," demonstrating its value in modern synthetic strategies.

In conclusion, 1H-2-Benzopyran-3-carboxylic acid, 5-chloro-3,4-dihydro-1-oxo-, ethyl ester represents a multifaceted chemical entity with expanding applications across multiple scientific domains. Its structural features continue to inspire innovations in drug design, materials science, and sustainable chemistry, positioning it as a compound of enduring interest in both academic and industrial research communities.

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